4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
CAS No.: 1173018-49-9
VCID: VC0196660
Molecular Formula: C20H22NO3D5·HCl
Molecular Weight: 370.93
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate; hydrochloride is a complex organic compound classified as a pharmaceutical impurity related to oxybutynin, a medication primarily used for treating overactive bladder and other urinary disorders. This compound features deuterated ethylamino moieties, which are significant in pharmacokinetic studies and isotopic labeling. Key Characteristics:
Chemical Reactions:
Pharmacological SignificanceCompounds related to oxybutynin typically act by antagonizing muscarinic acetylcholine receptors, leading to decreased bladder contractions and increased bladder capacity. The deuterated form of this compound may exhibit altered pharmacokinetics compared to its non-deuterated counterpart due to differences in metabolic pathways influenced by isotopic substitution. Research Applications:
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CAS No. | 1173018-49-9 |
Product Name | 4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Molecular Formula | C20H22NO3D5·HCl |
Molecular Weight | 370.93 |
IUPAC Name | 4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Standard InChI | InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2; |
SMILES | CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 81039-77-2 (unlabelled) |
Synonyms | Rac Desethyl Oxybutynin-d5 Hydrochloride; N-Desethyl Oxybutynin D5 Hydrochloride |
Tag | Oxybutynin Impurities |
PubChem Compound | 45359056 |
Last Modified | Apr 15 2024 |
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